molecular formula C12H8ClFO4S2 B15253317 Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B15253317
M. Wt: 334.8 g/mol
InChI Key: JKAWCHNUBXLKSV-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS: 1375471-98-9, molecular formula: C₁₂H₈ClFO₄S₂) is a thiophene-based compound featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a 2-fluorophenyl substituent at the 5-position of the thiophene ring . This structure renders it reactive toward nucleophiles, making it a versatile intermediate in synthesizing sulfonamides, sulfonic esters, and other functionalized heterocycles.

Properties

Molecular Formula

C12H8ClFO4S2

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-4-2-3-5-8(7)14/h2-6H,1H3

InChI Key

JKAWCHNUBXLKSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2F)S(=O)(=O)Cl

Origin of Product

United States

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS No. 1375471-98-9) is a synthetic compound with notable biological activity, particularly in pharmacological and biochemical research. This article summarizes the compound's properties, biological activities, and relevant case studies.

  • Molecular Formula : C12H8ClFO4S2
  • Molecular Weight : 334.8 g/mol
  • IUPAC Name : methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate
  • Purity : Typically ≥95% .
PropertyValue
Molecular FormulaC12H8ClFO4S2
Molecular Weight334.8 g/mol
IUPAC Namemethyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate
Purity≥95%

Antimicrobial Properties

Research indicates that compounds containing thiophene structures exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been linked to its interaction with specific cellular pathways, potentially involving the modulation of p53 and Bcl-2 proteins .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
  • Anticancer Research :
    • In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with key biological targets:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group may interfere with enzyme functions critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to increased cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
  • Structure : Replaces the 2-fluorophenyl group with 2-bromophenyl.
  • Molecular Formula : C₁₂H₈BrClO₄S₂ (estimated molecular weight: ~380–390 g/mol).
  • Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects (e.g., inductive withdrawal) but increase steric hindrance. Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility as a leaving group .
b) Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate
  • Structure : Fluorine is at the meta position (3-fluorophenyl) instead of ortho (2-position).
  • Electronic effects (e.g., resonance) may differ due to altered fluorine positioning .

Core Heterocycle Modifications

a) Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate
  • Structure : Features a benzo[b]thiophene core (fused benzene-thiophene ring) with a 4-fluoro substituent.
  • Synthesis : Diazotization and sulfonation steps similar to thiophene derivatives .
  • Key Differences :
    • Enhanced aromaticity and stability due to the fused benzene ring.
    • Higher lipophilicity, which may influence pharmacokinetic properties in pharmaceutical applications .
b) Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
  • Structure : Lacks a phenyl group; instead, a chlorine substituent is present at the 5-position.
  • Applications in synthesizing non-aromatic sulfonamide derivatives .

Functional Group Replacements

a) Methyl 5-(4-fluorophenyl)-3-(dimethylaminomethyleneamino)thiophene-2-carboxylate
  • Structure: Replaces chlorosulfonyl with a dimethylaminomethyleneamino group (-N=C(NMe₂)).
  • Molecular Formula : C₁₅H₁₅FN₂O₂S (MW: 306.36 g/mol).
  • Key Differences: The amino-imine group enables participation in cyclization or condensation reactions (e.g., forming pyrimidines). Reduced electrophilicity compared to chlorosulfonyl analogs, altering reactivity profiles .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Potential Applications
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate C₁₂H₈ClFO₄S₂ 334.77 2-fluorophenyl, chlorosulfonyl Nucleophilic substitution Sulfonamide synthesis, agrochemicals
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate C₁₂H₈BrClO₄S₂ ~380–390 2-bromophenyl, chlorosulfonyl Cross-coupling reactions Pharmaceuticals, materials science
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate C₁₂H₈ClFO₄S₂ ~334.77 3-fluorophenyl, chlorosulfonyl Nucleophilic substitution Drug intermediates
Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate C₁₁H₇ClFO₄S₂ ~320.74 4-fluoro, benzo[b]thiophene core Diazotization/sulfonation High-stability intermediates
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate C₆H₄Cl₂O₄S₂ ~267.13 5-chloro, chlorosulfonyl Sulfonic acid derivatives Industrial surfactants

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